

1,3-Dodecanediol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Dodecanediol**

Cat. No.: **B1601367**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of a Long-Chain Diol

1,3-Dodecanediol, a 12-carbon aliphatic diol with hydroxyl groups at the 1 and 3 positions, is emerging as a valuable and versatile building block in organic synthesis. Its unique combination of a long, hydrophobic carbon chain and two reactive hydroxyl groups at specific positions allows for the construction of complex molecules with tailored properties. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of **1,3-dodecanediol**, offering insights for its effective utilization in research, and the development of novel materials and therapeutics.

While structurally similar to other long-chain diols, the 1,3-disposition of the hydroxyl groups in **1,3-dodecanediol** imparts distinct reactivity and conformational characteristics. This specific arrangement allows for the formation of six-membered rings, such as 1,3-dioxanes, and provides a unique stereochemical environment that is crucial for the synthesis of chiral molecules.^[1] The long dodecyl chain confers significant lipophilicity, making it an ideal component for molecules designed to interact with biological membranes or for the creation of polymers with specific thermal and mechanical properties.^[2]

This technical guide will delve into the core aspects of **1,3-dodecanediol** chemistry, providing a foundation for its application in a variety of synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physical, chemical, and safety properties of a building block is paramount for its successful and safe implementation in any synthetic workflow.

Physical and Chemical Properties

1,3-Dodecanediol is a colorless and odorless compound.^[3] Key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆ O ₂	[4]
Molecular Weight	202.33 g/mol	[4]
XLogP3	3.8	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	10	[4]
Water Solubility	<1 g/L	[2]

The high XLogP3 value indicates a significant lipophilic character, suggesting good solubility in nonpolar organic solvents and limited solubility in water.^[2]

Spectroscopic Characterization

The structural elucidation of **1,3-dodecanediol** and its derivatives relies on standard spectroscopic techniques.

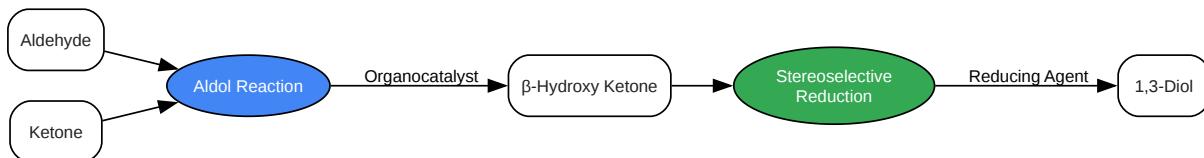
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the carbons bearing the hydroxyl groups (C1 and C3), as well as the

methylene protons of the long alkyl chain. The chemical shifts and coupling patterns of the protons on C1, C2, and C3 would be diagnostic for the 1,3-diol moiety.

- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two hydroxyl-bearing carbons (C1 and C3) in the downfield region compared to the other aliphatic carbons of the dodecyl chain.
- Infrared (IR) Spectroscopy: The IR spectrum of **1,3-dodecanediol** is characterized by a broad absorption band in the region of 3200–3600 cm^{−1}, corresponding to the O-H stretching vibrations of the hydroxyl groups.^[2] Strong C-O stretching vibrations are expected in the 1050–1250 cm^{−1} region.^[2]
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the cleavage of the carbon-carbon bonds and the loss of water from the molecular ion.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **1,3-dodecanediol** is not readily available in the search results, general precautions for handling long-chain aliphatic diols should be followed. These compounds are generally considered to have low acute toxicity. However, it is essential to handle them in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For the isomeric 1,12-dodecanediol, it is noted to be a colorless crystalline solid and is incompatible with acid chlorides, acid anhydrides, oxidizing agents, and reducing agents.^{[5][6][7]} Similar incompatibilities should be anticipated for **1,3-dodecanediol**.


Synthesis of **1,3-Dodecanediol**

The synthesis of 1,3-diols, including **1,3-dodecanediol**, can be achieved through various synthetic strategies. The choice of method often depends on the desired stereochemistry and the availability of starting materials.

General Synthetic Approaches

A common and effective strategy for the synthesis of 1,3-diols involves a two-step process: an aldol reaction to form a β-hydroxy ketone, followed by a stereoselective reduction of the

ketone.[1][8]

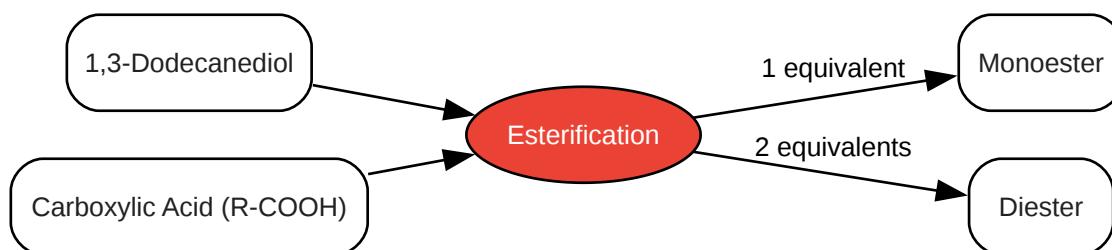
[Click to download full resolution via product page](#)

General workflow for the synthesis of 1,3-diols.

For the synthesis of **1,3-dodecanediol**, this would involve the reaction of decanal with an appropriate two-carbon nucleophile in an aldol-type reaction, followed by reduction.

Another approach is the reductive hydroxylation of 1,3-diketododecane precursors using catalysts such as palladium or nickel.[2] Biotransformation through microbial oxidation of dodecane derivatives is also a potential, though less explored, route for **1,3-dodecanediol** synthesis.[2]

Stereoselective Synthesis


The synthesis of enantiomerically pure chiral 1,3-diols is of significant interest, as these are valuable building blocks for the synthesis of natural products and pharmaceuticals.[1][8] Asymmetric synthesis can be achieved by using chiral organocatalysts, such as proline derivatives, in the initial aldol reaction to establish the first stereocenter.[1] The subsequent reduction of the resulting chiral β-hydroxy ketone can then be performed using stereoselective reducing agents to control the stereochemistry of the second hydroxyl group, allowing for the synthesis of specific syn- or anti-diastereomers.[1]

1,3-Dodecanediol as a Building Block in Organic Synthesis

The two hydroxyl groups of **1,3-dodecanediol** provide reactive sites for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules.

Esterification Reactions

The hydroxyl groups of **1,3-dodecanediol** can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form mono- or di-esters. These esterification reactions are typically catalyzed by acids. The resulting esters have applications as emollients, thickeners, and formulation excipients in the cosmetic and pharmaceutical industries.

[Click to download full resolution via product page](#)

Esterification of 1,3-Dodecanediol.

Polymer Synthesis

1,3-Dodecanediol can serve as a monomer in the synthesis of polyesters and polyurethanes. The long aliphatic chain of the diol can impart flexibility and hydrophobicity to the resulting polymer backbone.

- **Polyesters:** Polycondensation of **1,3-dodecanediol** with dicarboxylic acids or their derivatives leads to the formation of polyesters. The properties of these polyesters can be tailored by the choice of the dicarboxylic acid comonomer.
- **Polyurethanes:** In polyurethane synthesis, **1,3-dodecanediol** can act as a chain extender, reacting with diisocyanates to form the polyurethane backbone.

The incorporation of this long-chain diol can influence the thermal properties, such as the glass transition temperature and melting point, as well as the mechanical properties of the final polymer.

Formation of 1,3-Dioxanes

The 1,3-diol moiety of **1,3-dodecanediol** can react with aldehydes or ketones in the presence of an acid catalyst to form 1,3-dioxanes. This reaction is often used as a method for protecting

the 1,3-diol functionality or for the synthesis of novel heterocyclic compounds.

Applications in Industry

The unique properties of **1,3-dodecanediol** make it a promising candidate for various industrial applications.

Cosmetics and Personal Care

Long-chain diols are utilized in the cosmetic industry as emollients, humectants, and solvents.

[3] The lipophilic nature of **1,3-dodecanediol** suggests its potential use in skincare and haircare formulations to improve texture and provide moisturizing benefits. Its structural similarity to other diols used in cosmetics, such as 1,2-dodecanediol, which has antimicrobial properties, suggests that **1,3-dodecanediol** may also possess similar functionalities.[9]

Pharmaceuticals

Chiral 1,3-diols are crucial structural motifs in many biologically active molecules and natural products.[1][8] The stereoselective synthesis of chiral **1,3-dodecanediol** can provide valuable intermediates for the development of new therapeutic agents. The long alkyl chain can be exploited to enhance the lipophilicity of a drug molecule, potentially improving its membrane permeability and bioavailability.

Polymer and Materials Science

As a monomer, **1,3-dodecanediol** can be used to synthesize specialty polymers with tailored properties.[2] The incorporation of a long, flexible aliphatic chain can lead to materials with lower glass transition temperatures and increased elasticity. These polymers may find applications as adhesives, coatings, and elastomers.

Future Outlook

The field of organic synthesis is continually seeking new and versatile building blocks to facilitate the creation of novel molecules with desired functions. **1,3-Dodecanediol**, with its unique combination of a long hydrophobic chain and reactive 1,3-diol functionality, presents a wealth of opportunities for innovation. Further research into efficient and stereoselective synthetic routes to this diol, along with a more in-depth exploration of its reactivity and applications, will undoubtedly unlock its full potential in the development of advanced materials,

new pharmaceuticals, and innovative consumer products. The scarcity of detailed experimental data and specific applications in the current literature highlights a significant area for future research and development.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,3-Dodecanediol (39516-24-0) for sale [vulcanchem.com]
- 3. Cas 39516-24-0,1,3-Dodecanediol | lookchem [lookchem.com]
- 4. 1,3-Dodecanediol | C12H26O2 | CID 12588640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2-Dodecanediol | C12H26O2 | CID 92866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,3-Dodecanediol: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1601367#1-3-dodecanediol-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com